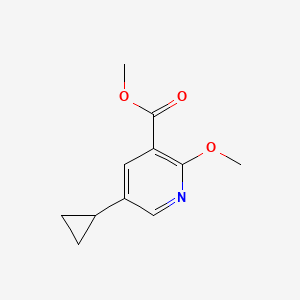
2-Fluoro-6-(piperidin-1-yl)benzonitrile
Overview
Description
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with a piperidine moiety show a wide variety of biological activities .
Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
2-Fluoro-6-(piperidin-1-yl)benzonitrile and similar piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate these properties, providing insights into their reactivity parameters and adsorption behaviors on different iron surfaces (Kaya et al., 2016).
Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors
Compounds related to this compound have been explored as anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment. These studies focus on the pharmacokinetics of these compounds, including their metabolic pathways and hydrolysis-mediated clearance (Teffera et al., 2013).
Antipsychotic Properties and Receptor Affinities
Certain derivatives of this compound have been linked to antipsychotic activities, showing affinity for dopamine-D1 and D2, serotonin 5HT2A, and α1-adrenoceptors. Their binding properties and potential therapeutic applications in psychiatric disorders have been studied (Hansen et al., 1998).
Reactivity with Pseudoaromatic Compounds
The reactivity of 2-Fluorotropone, a compound similar to this compound, with piperidine has been investigated. This study contributes to understanding the kinetic and thermodynamic aspects of its reactions with amines, indicating its potential in various chemical processes (Pietra & Cima, 1971).
Synthesis of Repaglinide Congeners
Research on the synthesis of repaglinide congeners from 2-fluoro benzonitrile and piperidine derivatives highlights the importance of these compounds in the pharmaceutical industry, particularly in drug quality control (Sundaram et al., 2015).
Antimicrobial and Antioxidant Agents
Novel classes of antimicrobial and antioxidant agents based on thiourea and urea derivatives of this compound have been synthesized. These compounds have shown promising activity compared to standard drugs, representing a new class of lead compounds in this field (Sudhamani et al., 2015).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Piperidine derivatives have been found to exhibit a range of biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound .
Future Directions
The field of piperidine derivatives is a vibrant area of research, with new synthetic methods and applications being developed . The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules .
properties
IUPAC Name |
2-fluoro-6-piperidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-11-5-4-6-12(10(11)9-14)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYYPEGBLDGHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2409659.png)
![[4-(Dimethylamino)phenyl]-[4-(4-nitrophenyl)piperazino]methanethione](/img/structure/B2409663.png)
![2-Chloro-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]acetamide](/img/structure/B2409664.png)


![2-[1-(2-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2409670.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2409674.png)
![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409675.png)
![6-bromo-3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2409676.png)

![(Z)-ethyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2409678.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide](/img/structure/B2409679.png)
![(1S,2R,5R,6R)-3-Azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B2409680.png)